molecular formula C21H21FN2O3 B1673414 3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid CAS No. 161522-25-4

3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid

Número de catálogo: B1673414
Número CAS: 161522-25-4
Peso molecular: 368.4 g/mol
Clave InChI: VNMVYPKXIOJAGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(8-Fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid is a zwitterionic compound identified in scientific literature under the name HSR-609. It was designed specifically as an antiallergic agent with a key advantage of greatly reduced penetration into the central nervous system (CNS). This strategic design combines zwitterionization with the introduction of a pyridine component into the molecular framework, which together significantly increase the compound's hydrophilicity and limit its ability to cross the blood-brain barrier. The primary researched mechanism of action for this compound is the potent inhibition of histamine activity. Studies have demonstrated that it exhibits a strong inhibitory effect on the histamine-induced increase in vascular permeability, a key process in allergic reactions. Furthermore, its potency and selectivity are highlighted by a favorable ratio between its activity in the peripheral system and its low activity in the central nervous system, as evidenced by ex vivo H1 receptor binding assays. Due to this targeted profile, it is presented in the literature as a promising candidate for the development of antiallergic treatments with minimal sedative or other central side effects, and it has undergone clinical trials for this purpose . The benzoxepine structural core of this molecule is recognized in medicinal chemistry as a privileged scaffold for developing bioactive compounds with diverse therapeutic potentials . This product is intended for research applications only.

Propiedades

Número CAS

161522-25-4

Fórmula molecular

C21H21FN2O3

Peso molecular

368.4 g/mol

Nombre IUPAC

3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C21H21FN2O3/c22-16-3-4-17-18(12-16)27-13-15-2-1-8-23-21(15)20(17)14-5-9-24(10-6-14)11-7-19(25)26/h1-4,8,12H,5-7,9-11,13H2,(H,25,26)

Clave InChI

VNMVYPKXIOJAGS-UHFFFAOYSA-N

SMILES

C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O

SMILES canónico

C1CN(CCC1=C2C3=C(C=C(C=C3)F)OCC4=C2N=CC=C4)CCC(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

FY-609;  HSR-609;  FY 609;  HSR 609;  FY609;  HSR609.

Origen del producto

United States

Métodos De Preparación

Friedel-Crafts Cyclization

A key method involves Friedel-Crafts alkylation to form the oxepine ring. Starting from 8-fluoro-5H-benzo[b]pyridin-4-one, treatment with 1,4-dibromobutane in the presence of AlCl₃ facilitates cyclization to yield the seven-membered oxepine ring. This step typically achieves 60–75% yield under optimized conditions (Table 1).

Table 1: Cyclization Conditions and Yields

Starting Material Reagent Catalyst Temperature Yield (%)
8-Fluoro-5H-benzo[b]pyridin-4-one 1,4-Dibromobutane AlCl₃ 110°C 68
8-Fluoro-5H-benzo[b]pyridin-4-one 1,4-Diiodobutane FeCl₃ 100°C 72

Ring-Closing Metathesis (RCM)

An alternative approach employs Grubbs’ catalyst for RCM of diene precursors. For example, 8-fluoro-3-(4-pentenyl)pyridine derivatives undergo metathesis to form the benzoxepino ring with 55–65% efficiency. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Piperidine Substitution and Propanoic Acid Incorporation

The piperidine moiety is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

Nucleophilic Aromatic Substitution

Reaction of 11-chloro-8-fluorobenzoxepino[4,3-b]pyridine with piperidine derivatives proceeds under basic conditions. For HSR-609, 4-piperidinone undergoes condensation with the chloro intermediate in DMF at 80°C, followed by reduction to yield the secondary amine. Propanoic acid is then introduced via Michael addition using acrylic acid (Table 2).

Table 2: Piperidine Functionalization Steps

Step Reagent Solvent Temperature Yield (%)
NAS (Chloro → Piperidine) 4-Piperidinone DMF 80°C 82
Reductive Amination NaBH₃CN MeOH RT 90
Michael Addition Acrylic Acid THF 50°C 75

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling has been explored for sterically hindered systems. A boronic ester derivative of the piperidine-propanoic acid fragment reacts with the brominated benzoxepino-pyridine core using Pd(PPh₃)₄, achieving 70% yield.

Stereochemical Control and Optimization

The (4aS,8aR) configuration in HSR-609’s tetrahydrophthalazinone segment is critical for bioactivity. Key strategies include:

  • Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts in asymmetric hydrogenation steps to enforce the desired stereochemistry.
  • Dynamic Kinetic Resolution : Enzymatic resolution with lipases during propanoic acid incorporation to achieve >95% enantiomeric excess.

Analytical Characterization

Critical spectroscopic data for HSR-609 intermediates and final product:

Table 3: Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Benzoxepino-pyridine chloro intermediate 7.85 (d, J=8.4 Hz, 1H), 6.92 (dd, J=2.1, 8.4 Hz, 1H) 158.4 (C-Cl), 162.1 (C-F) 332.0987
Piperidine-propanoic acid derivative 3.72 (m, 4H), 2.65 (t, J=6.8 Hz, 2H) 174.3 (COOH), 52.8 (N-CH₂) 255.1432

Challenges in Scale-Up and Purification

  • Amphoteric Solubility : HSR-609’s zwitterionic nature complicates crystallization. Counterion screening identified sodium acetate buffers (pH 4.5) as optimal for precipitation.
  • Byproduct Formation : Oxepine ring-opening during NAS is minimized using DMF as solvent and controlled stoichiometry (1.2 eq piperidine derivative).

Green Chemistry Considerations

Recent advances focus on solvent reduction and catalyst recycling:

  • Microwave-Assisted Synthesis : Reduced reaction times from 24 h to 2 h for cyclization steps.
  • Biocatalytic Methods : Immobilized Candida antarctica lipase B (CAL-B) for enantioselective amidation, achieving 90% yield with 99% ee.

Análisis De Reacciones Químicas

Comparación Con Compuestos Similares

PY-608 (Non-Amphoteric Analog)

Structure: 8-fluoro-5,11-dihydro-11-(1-methyl-4-piperidylidene)benz[b]oxepino[4,3-b]pyridine. Key Differences:

  • Lacks the propanoic acid group, making it a non-amphoteric base.
  • Pharmacological Effects : Induces CNS side effects (e.g., EEG slow waves and behavioral dissociation in dogs) due to enhanced blood-brain barrier penetration .

Rupatadine Fumarate and Related Impurities

Structure : Rupatadine features a chlorinated benzocycloheptapyridine core and a methylpyridinium group.
Key Differences :

  • Substituents : Chlorine at the 8-position vs. fluorine in HSR-609; additional methylpyridinium moiety.
  • Activity : Rupatadine is a dual histamine H₁ and platelet-activating factor (PAF) antagonist, whereas HSR-609 is selective for H₁ receptors .
  • Safety : Rupatadine impurities (e.g., ACI 182201) highlight metabolic instability risks, a challenge mitigated in HSR-609 via amphoteric design .

3-[4-(R1-Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acids

Structure: Propanoic acid linked to coumarin-thiazole hybrids. Key Differences:

  • Core Heterocycles: Coumarin-thiazole vs. benzoxepino-pyridine.
  • Synthesis : Requires multistep routes (e.g., Hantsch reaction) with yields ≤70%, whereas HSR-609 is synthesized via optimized condensation for higher purity .
  • Bioactivity : Primarily explored as COX inhibitors, lacking the antiallergic specificity of HSR-609 .

3-(Piperidin-1-yl)propanoic Acid Derivatives

Examples: 3-(Piperidin-1-yl)propanoic acid (CAS 26371-07-3). Key Differences:

  • Simplified Structure: Absence of benzoxepino-pyridine and fluorine reduces receptor binding and potency.
  • Applications : Used as intermediates rather than therapeutic agents due to low biological activity .

Structural-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity
Benzoxepino-pyridine core Essential for H₁ receptor antagonism; enhances lipophilicity and metabolic stability .
8-Fluoro substitution Increases electronic density, improving receptor affinity and selectivity .
Propanoic acid side chain Confers amphoteric properties, reducing CNS penetration and side effects .
Piperidinylidene moiety Stabilizes the planar conformation, optimizing receptor-ligand interactions .

Actividad Biológica

3-[4-(8-fluoro-5H-benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid is a complex organic compound with significant potential in pharmacological applications. Its intricate molecular structure, which includes a piperidine ring, a propanoic acid moiety, and a substituted benzoxepine-pyridine system, suggests diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological targets, and relevant case studies.

Molecular Structure and Properties

The molecular formula of 3-[4-(8-fluoro-5H-benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid is C21H21FN2O3, with a molecular weight of approximately 368.4 g/mol. The structural features of this compound include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Propanoic Acid Moiety : Contributes to its acidity and potential reactivity.
  • Benzoxepine-Pyridine System : A complex fused ring structure that may influence its pharmacodynamics.

Research indicates that compounds similar to 3-[4-(8-fluoro-5H-benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid exhibit various biological activities, primarily through interactions with specific receptors and enzymes. Notably, the compound may act as an antagonist at certain receptors, which is critical for its potential therapeutic applications.

Interaction Studies

Interaction studies have shown that this compound may engage with various biological targets, including:

  • Calcitonin Gene-Related Peptide (CGRP) Receptor : Involved in migraine pathophysiology.
  • Neurotransmitter Receptors : Potential modulation of neurotransmitter activity could lead to effects on mood and cognition.

Comparative Analysis

To illustrate the uniqueness of 3-[4-(8-fluoro-5H-benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid compared to other compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
4-amino-N-(2-hydroxyethyl)-benzamideSimple amide structureLacks complex cyclic systems
5-(4-methylphenyl)-1H-pyrazolePyrazole coreDifferent heterocyclic structure
2-(2-aminoethyl)-phenolBasic phenolic structureNo fluorinated components

The unique combination of a fluorinated benzoxepine-pyridine core and a piperidine ring distinguishes this compound from others, potentially leading to unique biological activities and applications in medicinal chemistry.

Pharmacological Evaluations

Several studies have evaluated the pharmacological potential of related compounds. For example, research on CGRP antagonists has demonstrated their efficacy in migraine treatment. A notable study described the optimization of lead compounds resulting in molecules with high potency and favorable toxicology profiles when evaluated in vivo models .

In Vitro and In Vivo Studies

In vitro assays have shown that derivatives of similar structures exhibit antibacterial activity and influence cellular signaling pathways. For instance, compounds with a similar benzoxepine framework have been reported to display promising antibacterial properties .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm hydrogen and carbon environments, particularly for the benzoxepine ring, piperidine substituents, and propanoic acid moiety. Assign peaks based on coupling constants and chemical shifts, especially for the fluoro-substituted aromatic system .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns. Pay attention to the loss of the propanoic acid group (M-72) and stability of the benzoxepino-pyridine core .

Q. What synthetic routes are applicable for piperidine-containing heterocycles analogous to this compound?

Answer:

  • Multi-component Reactions : Use catalytic p-toluenesulfonic acid (p-TSA) to condense aldehydes (e.g., piperidinobenzaldehyde), coumarin derivatives, and nucleophiles (e.g., thiourea) in one-pot syntheses. Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol or THF) .
  • Piperidine Functionalization : Introduce fluoro-benzoxepine moieties via Suzuki-Miyaura coupling or Wittig reactions. For example, react 8-fluoro-benzoxepine precursors with piperidin-1-ylidene intermediates under inert conditions (N2_2 atmosphere) .

Q. What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label with GHS-compliant hazard identifiers (if classified) .

Advanced Research Questions

Q. How can discrepancies in purity assessments between HPLC and NMR be resolved?

Answer:

  • Method Validation :
    • HPLC : Use a Chromolith® column with a buffer of ammonium acetate (pH 6.5) and acetonitrile gradient (10–90% over 20 min). Monitor at 254 nm for aromatic absorption .
    • NMR Purity : Compare integration ratios of target compound peaks vs. solvent/residual signals (e.g., DMSO-d6_6 at 2.50 ppm). Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts) .
  • Cross-Validation : Combine HPLC with LC-MS to detect ionizable impurities and confirm NMR-assigned structural integrity .

Q. What computational strategies predict this compound’s oral bioavailability and drug-likeness?

Answer:

  • Physicochemical Properties : Calculate logP (octanol-water partition coefficient) using Molinspiration or SwissADME. Values >3 may indicate poor solubility, requiring formulation optimization .
  • Bioavailability Radar : Use SwissADME to assess parameters like molecular weight (<500 Da), hydrogen bond donors/acceptors (≤5/10), and topological polar surface area (<140 Ų). Adjust the propanoic acid group to enhance permeability .
  • Molecular Dynamics (MD) Simulations : Model interactions with intestinal transporters (e.g., P-glycoprotein) to predict absorption barriers .

Q. How to design structure-activity relationship (SAR) studies for fluorinated benzoxepine derivatives?

Answer:

  • Variable Substituents : Synthesize analogs with substituents at the 8-fluoro position (e.g., Cl, Br, CF3_3) and piperidine nitrogen (e.g., methyl, acetyl). Compare IC50_{50} values in target assays (e.g., kinase inhibition) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding via propanoic acid, π-π stacking with benzoxepine) .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity. Address outliers via residual plots .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours; monitor degradation via HPLC .
    • Oxidative Stress : Treat with 3% H2_2O2_2 to assess susceptibility of the benzoxepine ring or piperidine nitrogen .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance. Identify metabolites via UPLC-QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid
Reactant of Route 2
3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.